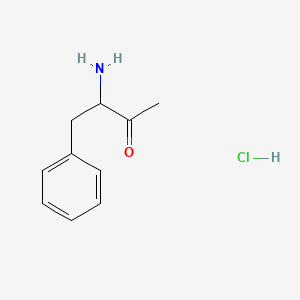

3-Amino-4-phenylbutan-2-one hydrochloride

Description

Contextualization within α-Aminoketone Chemistry

α-Aminoketones are a significant class of organic compounds due to their bifunctional nature, containing both a nucleophilic amino group and an electrophilic carbonyl group. This duality in reactivity makes them crucial precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry and natural products. rsc.orgrsc.orgcolab.wsresearchgate.net

The reactivity of α-aminoketones is often centered around the carbonyl group, which can readily undergo condensation reactions with various nucleophiles. The adjacent amino group can participate in these reactions, often facilitating cyclization to form heterocyclic rings. One of the most prominent applications of α-aminoketones is in the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.comwikipedia.orgcutm.ac.in This reaction involves the condensation of an α-haloketone with a thioamide to produce a thiazole ring system. chemhelpasap.comsynarchive.comwikipedia.orgcutm.ac.in While 3-amino-4-phenylbutan-2-one (B10852684) hydrochloride is not an α-haloketone itself, its synthesis can be envisioned from a corresponding α-haloketone, 3-chloro-4-phenylbutan-2-one (B14708161), highlighting its close relationship to this important reaction class.

Scope and Significance of Research on 3-Amino-4-phenylbutan-2-one Hydrochloride

The primary significance of this compound in academic research lies in its role as a precursor for the synthesis of more complex molecules, particularly heterocyclic structures. Its structural framework, featuring a phenyl group, an amino group, and a ketone, makes it an attractive starting material for generating molecular diversity.

A key area of research involving compounds with a similar backbone is the synthesis of thiazole derivatives. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, utilizes α-haloketones and thioamides. chemhelpasap.comsynarchive.comwikipedia.orgcutm.ac.in The chloro-analogue of the title compound, 3-chloro-4-phenylbutan-2-one, is a direct precursor in such syntheses. By reacting this α-chloroketone with a thioamide, researchers can access a variety of substituted thiazoles. These thiazole-containing molecules are of significant interest due to their presence in a wide range of biologically active compounds. derpharmachemica.comderpharmachemica.com

Furthermore, the structural motif present in 3-amino-4-phenylbutan-2-one is related to building blocks used in medicinal chemistry. For instance, derivatives of 1,3-diamino-4-phenylbutan-2-ol are recognized as important components in the structure of various therapeutic agents. This underscores the potential of the 3-amino-4-phenylbutan-2-one scaffold as a starting point for the development of new pharmaceutical candidates.

While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its value is inferred from the well-established utility of the α-aminoketone class and its direct structural relationship to precursors of important heterocyclic systems. Its application in academic laboratories likely revolves around its use as a readily available building block for the exploratory synthesis of novel compounds with potential applications in materials science and medicinal chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-amino-4-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-8(12)10(11)7-9-5-3-2-4-6-9;/h2-6,10H,7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCSZKJGITYITB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30904729 | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5440-27-7 | |

| Record name | 5440-27-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-4-phenyl-2-butanone hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30904729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-phenylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Aspects of 3 Amino 4 Phenylbutan 2 One Hydrochloride

Enantiomeric and Diastereomeric Forms

3-Amino-4-phenylbutan-2-one (B10852684) possesses two chiral centers, at the C2 and C3 positions of the butanone chain. The presence of 'n' number of chiral centers in a molecule can lead to a maximum of 2n stereoisomers. libretexts.org Consequently, for 3-Amino-4-phenylbutan-2-one, with two chiral centers, there are four possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. libretexts.org In the case of 3-Amino-4-phenylbutan-2-one, the (2R, 3R) isomer and the (2R, 3S) isomer are diastereomers, as they have the same configuration at one chiral center (C2) but the opposite at the other (C3). libretexts.org

The four stereoisomers of 3-Amino-4-phenylbutan-2-one are:

(2R, 3R)-3-Amino-4-phenylbutan-2-one

(2S, 3S)-3-Amino-4-phenylbutan-2-one

(2R, 3S)-3-Amino-4-phenylbutan-2-one

(2S, 3R)-3-Amino-4-phenylbutan-2-one

The (2R, 3R) and (2S, 3S) isomers form one enantiomeric pair, while the (2R, 3S) and (2S, 3R) isomers form the other.

| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |

|---|---|---|---|

| (2R, 3R) | R | R | Enantiomers |

| (2S, 3S) | S | S | |

| (2R, 3S) | R | S | Enantiomers |

| (2S, 3R) | S | R | |

| (2R, 3R) and (2R, 3S) | Opposite configuration at C3 | Diastereomers | |

| (2S, 3S) and (2S, 3R) | Opposite configuration at C3 | Diastereomers |

Chirality and Stereochemical Control in Synthesis

Achieving stereochemical control in the synthesis of 3-Amino-4-phenylbutan-2-one is crucial for isolating specific, desired stereoisomers. Various synthetic strategies have been developed to this end, with a significant focus on asymmetric synthesis.

One prominent method involves the use of biocatalysis, specifically employing transaminases for the asymmetric synthesis of chiral amines from prochiral ketones. mdpi.com This approach is noted for its high stereoselectivity. researchgate.net For instance, the synthesis of the related compound (S)-3-amino-1-phenylbutane has been achieved with high enantiomeric excess (around 90%) using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA). mdpi.comuab.cat This enzymatic process transfers an amino group from an amino donor, like L-alanine, to a ketone, creating a new chiral center with a specific configuration. researchgate.net To drive the reaction equilibrium towards the product, a secondary enzyme, pyruvate (B1213749) decarboxylase (PDC), can be coupled to the system to remove the pyruvate by-product. mdpi.com

Another strategy for controlling stereochemistry is the use of chiral auxiliaries. This method involves temporarily incorporating a chiral molecule into the synthetic route to direct the formation of a specific stereoisomer. For example, the Evans chiral auxiliary has been utilized to introduce an amino group with high enantioselectivity in the synthesis of related structures like 3-amino-4-phenyl-2-piperidones. nih.gov The auxiliary is later removed, yielding the desired chiral product.

These methods highlight the importance of targeted synthetic design to access specific stereoisomers of 3-Amino-4-phenylbutan-2-one and related chiral amines. The choice of method often depends on the desired stereoisomer and the required level of enantiomeric purity.

| Synthetic Method | Key Reagent/Catalyst | Key Principle | Reported Outcome for Related Compounds |

|---|---|---|---|

| Biocatalytic Asymmetric Synthesis | Transaminases (e.g., CviTA, VflTA) | Stereoselective enzymatic amination of a prochiral ketone. | High stereoselectivity for (S)-3-amino-1-phenylbutane with enantiomeric excess around 90%. mdpi.com |

| Chiral Auxiliary-Mediated Synthesis | Evans Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | Enantioselective introduction of an amino group in the synthesis of 3(S)-amino-4(R,S)-2-piperidones. nih.gov |

Advanced Synthetic Methodologies for 3 Amino 4 Phenylbutan 2 One Hydrochloride and Its Derivatives

Classical Organic Synthetic Routes

Classical synthetic strategies for 3-amino-4-phenylbutan-2-one (B10852684) hydrochloride often involve multi-step sequences, the use of halogenated precursors, or transformations of readily available amino acids.

Multi-Step Approaches to 3-Amino-4-phenylbutan-2-one Hydrochloride

Multi-step syntheses provide a versatile platform for the construction of this compound, often commencing from simple, commercially available starting materials. A common conceptual approach involves the initial synthesis of a ketone backbone, followed by the introduction of the amino group.

One plausible pathway begins with the synthesis of 4-phenylbutan-2-one, also known as benzylacetone (B32356). This can be achieved through various methods, including a three-step flow synthesis from benzyl (B1604629) alcohol. cardiff.ac.uksouthwales.ac.ukresearchgate.net This process involves the oxidation of benzyl alcohol to benzaldehyde, followed by a C-C coupling reaction with acetone, and subsequent reduction of the resulting enone. cardiff.ac.uksouthwales.ac.ukresearchgate.net

Once benzylacetone is obtained, the amino group can be introduced at the α-position to the carbonyl group. A common method for this transformation is reductive amination. guidechem.com This process involves the reaction of the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced to the desired amine. While direct reductive amination of 4-phenylbutan-2-one would yield 4-amino-4-phenylbutan-2-one, strategic modifications are necessary to achieve the 3-amino isomer.

A more targeted multi-step approach could involve an initial α-functionalization of 4-phenylbutan-2-one, such as α-bromination, followed by nucleophilic substitution with an amine or a protected amine equivalent. Subsequent deprotection and salt formation with hydrochloric acid would yield the final product.

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Synthesis of Benzylacetone | Benzyl alcohol, Acetone | 4-phenylbutan-2-one |

| 2 | α-Halogenation | NBS or Br₂ | 3-bromo-4-phenylbutan-2-one |

| 3 | Amination | Ammonia or protected amine | 3-amino-4-phenylbutan-2-one |

| 4 | Hydrochloride salt formation | HCl | This compound |

Synthesis via α-Haloketone Precursors (e.g., 3-chloro-4-phenylbutan-2-one)

The use of α-haloketones as precursors is a well-established method for the synthesis of α-aminoketones and related structures. In the context of this compound, the key intermediate is 3-chloro-4-phenylbutan-2-one (B14708161). orgsyn.orgnih.gov

A detailed synthesis of 3-chloro-4-phenylbutan-2-one has been described, starting from (E)-4-phenyl-3-buten-2-one. orgsyn.org The enone is first reduced to the corresponding allylic alcohol, 4-phenyl-3-buten-2-ol. This intermediate is then subjected to an iridium-catalyzed tandem isomerization and C-Cl bond formation to yield the desired α-chloroketone. orgsyn.org

With 3-chloro-4-phenylbutan-2-one in hand, the amino group can be introduced via a nucleophilic substitution reaction. nih.govsimsonpharma.com Reaction with a suitable nitrogen nucleophile, such as ammonia or a protected amine, would displace the chloride to form the β-aminoketone backbone. Subsequent treatment with hydrochloric acid would then furnish the final hydrochloride salt. The reaction of the α-chloroketone with thiourea (B124793) has also been reported to yield a 2-aminothiazolium hydrochloride salt, demonstrating the reactivity of this precursor. orgsyn.org

| Precursor | Reagent | Product |

| (E)-4-phenyl-3-buten-2-one | NaBH₄ | 4-phenyl-3-buten-2-ol |

| 4-phenyl-3-buten-2-ol | Iridium catalyst, HCl source | 3-chloro-4-phenylbutan-2-one |

| 3-chloro-4-phenylbutan-2-one | Ammonia | 3-amino-4-phenylbutan-2-one |

Approaches from Amino Acid Derivatives

Amino acids, particularly phenylalanine, serve as valuable chiral starting materials for the synthesis of enantiomerically enriched compounds. nih.gov Various strategies have been developed to utilize phenylalanine derivatives for the construction of molecules with a similar carbon skeleton to 3-amino-4-phenylbutan-2-one.

One approach involves the conversion of a protected phenylalanine derivative into a halomethylketone. For instance, N-Boc-L-phenylalanine can be converted to its corresponding acid chloride, which can then react with diazomethane (B1218177) followed by treatment with HCl to yield an α-chloromethylketone. While this provides a related structure, further modifications would be necessary to obtain the target compound.

Another strategy involves the decarboxylation of phenylalanine derivatives. scilit.comgoogle.com Photoinduced decarboxylative radical additions of aryl carboxylic acids to dehydroamino acids have been shown to produce a variety of phenylalanine derivatives. nih.gov While not a direct route to the target ketone, these methods highlight the utility of phenylalanine as a starting material for generating structural diversity.

More directly, the synthesis of related structures such as 3(S)-amino-4(R,S)-2-piperidones has been achieved starting from phenylalanine derivatives, employing an Evans chiral auxiliary to introduce the amino group with high enantioselectivity. nih.gov This demonstrates the potential for building the core structure of 3-amino-4-phenylbutan-2-one from amino acid precursors. A documented procedure involves the deprotection of Boc-pyPhe-OH with concentrated HCl at elevated temperatures to yield this compound. dtu.dk

| Phenylalanine Derivative | Key Transformation | Resulting Structure |

| N-Boc-L-phenylalanine | Conversion to halomethylketone | N-Boc-3-amino-1-halo-4-phenylbutan-2-one |

| Phenylalanine | Catalytic decarboxylation | Phenethylamine derivatives |

| N-protected Phenylalaninal | Three-component MAC reaction | anti-(2S,3S)-allophenylnorstatin amides |

| Boc-pyPhe-OH | Deprotection with conc. HCl | This compound |

Stereoselective and Asymmetric Synthesis of this compound

Controlling the stereochemistry during the synthesis of 3-amino-4-phenylbutan-2-one is crucial for its potential applications. Stereoselective and asymmetric methods aim to produce specific stereoisomers in high purity.

Chiral Auxiliaries and Catalytic Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in chemical reactions. In the synthesis of β-aminoketones, chiral auxiliaries can be temporarily attached to one of the reactants to direct the formation of a specific stereocenter. The Evans chiral auxiliary, for example, has been successfully used in the synthesis of 3-amino-4-phenyl-2-piperidones to introduce the amino group with high enantioselectivity. nih.gov This methodology could be adapted for the synthesis of the acyclic 3-amino-4-phenylbutan-2-one.

Catalytic asymmetric methods offer an efficient alternative to the use of stoichiometric chiral auxiliaries. The Mannich reaction, a key C-C bond-forming reaction for the synthesis of β-aminoketones, can be rendered enantioselective by using chiral catalysts. nih.govorganic-chemistry.org For instance, Zn-ProPhenol complexes have been shown to catalyze the enantioselective Mannich reaction between N-carbamoyl imines and unsaturated ketones to produce β-aminoketones with quaternary stereocenters. nih.gov Similarly, chiral transaminases have been employed in the asymmetric synthesis of the related compound 3-amino-1-phenylbutane from a prochiral ketone, achieving high enantiomeric excess. researchgate.netmdpi.comuab.cat

| Method | Chiral Controller | Key Reaction | Stereochemical Outcome |

| Chiral Auxiliary | Evans Auxiliary | Amination | Enantioselective |

| Catalytic Asymmetric | Zn-ProPhenol Complex | Mannich Reaction | Enantioselective |

| Biocatalysis | Transaminase | Reductive Amination | Enantioselective (S)-amine |

Diastereoselective Control in β-Aminoketone Formation

When a molecule already contains a stereocenter, the formation of a new stereocenter can be influenced by the existing one, leading to diastereoselectivity. This is known as substrate-controlled diastereoselection. In the synthesis of derivatives of 3-amino-4-phenylbutan-2-one, if a chiral starting material such as a phenylalanine derivative is used, the inherent chirality can direct the stereochemical outcome of subsequent reactions.

For example, a highly stereoselective three-component reaction starting from N,N-dibenzyl-L-phenylalaninal has been reported to produce anti-(2S,3S)-allophenylnorstatin amides with a diastereomeric ratio of >98:2. nih.govunica.itnih.gov This demonstrates excellent diastereoselective control in the formation of a related β-amino alcohol derivative. The choice of base has also been shown to control the diastereoselective synthesis of β-aminonitriles, where the use of nBuLi leads to the anti-diastereomer, while LHMDS favors the syn-diastereomer. nih.gov Such principles of diastereoselective control are applicable to the synthesis of specific diastereomers of 3-amino-4-phenylbutan-2-one derivatives.

| Starting Material | Reaction | Diastereomeric Outcome |

| N,N-dibenzyl-L-phenylalaninal | Three-component MAC reaction | >98:2 anti |

| Secondary alkane nitriles + aryl imines | Deprotonation with nBuLi | Kinetic anti-β-aminonitriles |

| Secondary alkane nitriles + aryl imines | Deprotonation with LHMDS | Thermodynamic syn-β-aminonitriles |

Proline-Mediated Reactions

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, and the amino acid L-proline has been extensively utilized as a catalyst for various transformations. One of the most effective methods for the synthesis of β-amino ketones is the proline-catalyzed Mannich reaction. mdpi.comnih.gov This reaction typically involves the three-component condensation of a ketone, an aldehyde, and an amine, providing direct access to the β-amino carbonyl moiety with high levels of stereocontrol. mdpi.com

The mechanism of the proline-catalyzed Mannich reaction involves the formation of an enamine intermediate from the reaction of proline with a ketone or aldehyde donor. nih.gov This enamine then reacts with an imine, generated in situ from the condensation of an aldehyde and an amine, to form the carbon-carbon bond. Subsequent hydrolysis releases the β-amino ketone product and regenerates the proline catalyst. nih.gov The stereochemical outcome of the reaction is controlled by the chiral environment provided by the proline catalyst. nih.gov

The scope of the proline-catalyzed Mannich reaction is broad, accommodating a variety of ketones and aldehydes as substrates. mdpi.com For instance, reactions of N-PMP-protected α-imino ethyl glyoxylate (B1226380) with unmodified ketones, catalyzed by L-proline, can produce functionalized α-amino acids with high yields and excellent regio-, diastereo-, and enantioselectivities. nih.gov In many cases, two adjacent stereogenic centers are created with complete syn-stereocontrol. nih.govnih.gov The diastereoselectivity can sometimes be influenced by the choice of proline derivative; for example, while (S)-proline often affords syn-products, other catalysts like (3R, 5R)-5-methyl-3-pyrrolidinecarboxylic acid can favor the formation of anti-products. nih.gov

While direct synthesis of 3-Amino-4-phenylbutan-2-one via this method is not explicitly detailed in the reviewed literature, the general applicability of the proline-catalyzed Mannich reaction to a wide range of ketones and aldehydes suggests its potential for the synthesis of this target molecule or its close analogs. The reaction conditions are generally mild, often proceeding at room temperature. nih.gov

| Ketone Donor | Aldehyde | Amine | Catalyst | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|---|

| Acetone | p-Anisaldehyde | p-Anisidine | L-Proline | Not Reported | 94% | 50% |

| Cyclohexanone | Benzaldehyde | Aniline | Amberlyst-15 | anti-favored | Not Reported | Good |

| 1-Hydroxypropan-2-one | Immobilized Aldehyde | Aniline | D- or L-Proline | Up to 20:1 | Up to 96% | High Conversion |

| 3-Pentanone | N-Tos protected α-imino ethyl glyoxylate | - | L-Proline | syn-favored | Excellent | Good |

Oxyhomologation Strategies for Related Structures

Oxyhomologation provides a method for the one-carbon extension of an aldehyde, which can be coupled with the introduction of a nucleophile to build complex molecular frameworks. A notable example of this strategy is the Masked Acyl Cyanide (MAC) oxyhomologation reaction, which has been successfully applied to the synthesis of structures related to 3-Amino-4-phenylbutan-2-one. organic-chemistry.org

Specifically, a three-component MAC oxyhomologation reaction has been developed for the synthesis of N¹-substituted derivatives of anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol. organic-chemistry.org This process starts with N,N-dibenzyl-L-phenylalaninal and, in a single, highly stereoselective step, incorporates an amine nucleophile and a one-carbon unit to generate anti-(2S,3S)-allophenylnorstatin amides. organic-chemistry.org The reaction proceeds with high anti-diastereoselectivity, often exceeding a diastereomeric ratio of 98:2. organic-chemistry.org

The key reagent in this transformation is tert-butyldimethylsilyl ether of hydroxymalononitrile (TBSOCH(CN)₂), which serves as the masked acyl cyanide. organic-chemistry.org The reaction is typically carried out in the presence of a weak base such as 4-(dimethylamino)pyridine (DMAP) under mild conditions. researchgate.net This methodology allows for the efficient construction of a phenylbutane backbone with vicinal amino and hydroxyl groups, which is structurally analogous to the 3-amino-4-phenylbutan-2-one core. The resulting amides can be further transformed, for instance, through reduction, to yield the desired diamino alcohol building blocks. organic-chemistry.org The versatility of this reaction is demonstrated by its compatibility with a range of primary and secondary amines as nucleophiles. organic-chemistry.org

| Amine Nucleophile | Product | Yield |

|---|---|---|

| n-Butylamine | N-butyl amide | 49-57% |

| 3-Phenylpropylamine | N-3-phenylpropyl amide | 49-57% |

| Benzylamine | N-benzyl amide | 49-57% |

| Allylamine | N-allyl amide | 49-57% |

| Propargylamine | N-propargyl amide | 40% |

| Isopropylamine | N-isopropyl amide | 70% |

| Cyclopropylamine | N-cyclopropyl amide | 55% |

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. The use of enzymes, either as isolated preparations or within whole microbial cells, allows for reactions to be performed under mild conditions with high enantioselectivity, often obviating the need for protecting groups and reducing waste. researchgate.net

Transaminase-Mediated Enantioselective Production of Chiral Aminoketones

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. mdpi.com This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov The application of transaminases to the synthesis of β-amino acids and their derivatives has been a subject of considerable research. mdpi.com

A multi-enzymatic cascade system has been successfully employed for the synthesis of 3-amino-1-phenylbutane, a close structural analog of 3-Amino-4-phenylbutan-2-one. nih.gov This system utilizes a transaminase to convert 4-phenyl-2-butanone into the corresponding amine, with L-alanine serving as the amino donor. nih.gov A significant challenge in transaminase-catalyzed reactions is the unfavorable thermodynamic equilibrium. nih.gov To overcome this, an in situ by-product removal strategy is often employed. In this case, a pyruvate (B1213749) decarboxylase (PDC) is coupled with the transaminase. The PDC converts the pyruvate by-product into acetaldehyde (B116499) and carbon dioxide, which are volatile and easily removed from the reaction medium, thus driving the equilibrium towards product formation. nih.gov

Two different ω-transaminases, one from Chromobacterium violaceum (CviTA) and another from Vibrio fluvialis (VflTA), have been shown to be effective in this cascade reaction. nih.gov Under optimized conditions, including a temperature of 30°C and a 20-fold excess of L-alanine, yields greater than 60% and enantiomeric excesses of around 90% for the (S)-enantiomer were achieved. nih.gov This demonstrates the high potential of transaminases for the efficient and enantioselective production of chiral phenylbutylamine structures.

| Transaminase | Substrate | Amino Donor | Coupled Enzyme | Yield | Enantiomeric Excess (ee) | Configuration |

|---|---|---|---|---|---|---|

| CviTA | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | Pyruvate Decarboxylase (PDC) | >60% | ~90% | (S) |

| VflTA | 4-phenyl-2-butanone | L-Alanine (20-fold excess) | Pyruvate Decarboxylase (PDC) | >60% | ~90% | (S) |

Microbial Transformations in this compound Synthesis

The use of whole microbial cells as biocatalysts presents several advantages over isolated enzymes, including the elimination of tedious enzyme purification steps and the inherent presence of cofactor regeneration systems. nih.gov Microbial transformations have been widely applied in the synthesis of valuable chemicals, including pharmaceuticals and their intermediates. nih.gov While specific examples of microbial transformations for the direct synthesis of this compound are not extensively documented in the reviewed literature, the metabolic capabilities of various microorganisms suggest the feasibility of such processes.

Fungal and bacterial cells contain a vast array of enzymes, including oxidoreductases and transaminases, that can perform stereoselective modifications of organic molecules. nih.gov For instance, microorganisms have been successfully used for the asymmetric reduction of prochiral ketones to chiral alcohols and for the synthesis of various amino acids. nih.govnih.gov The production of amino acid-related compounds in microbes like Corynebacterium glutamicum highlights the potential for engineering metabolic pathways to produce non-proteinogenic amino acids and their derivatives. manchester.ac.uk

Developing a microbial process for 3-Amino-4-phenylbutan-2-one would likely involve screening a diverse range of microorganisms for their ability to transform a suitable precursor, or genetically engineering a host organism to express the necessary enzymatic machinery, such as a specific transaminase. mdpi.comnih.gov A whole-cell biocatalyst could be designed to perform, for example, a stereoselective amination of a corresponding diketone or a hydroxylation followed by oxidation and amination of a phenylbutane precursor. The inherent metabolic network of the cell would supply necessary cofactors like PLP for transaminases or NADH/NADPH for reductases and dehydrogenases. nih.gov Although challenges such as substrate toxicity and low product yields can be encountered, process optimization and metabolic engineering can often overcome these limitations. nih.gov The successful application of whole-cell biocatalysts in producing a wide array of chiral building blocks indicates that microbial transformations remain a promising, albeit currently underexplored, avenue for the synthesis of 3-Amino-4-phenylbutan-2-one and related aminoketones.

Chemical Reactivity and Transformation Pathways of 3 Amino 4 Phenylbutan 2 One Hydrochloride

Reactions Involving the Ketone Moiety

The carbonyl group of the ketone is a primary site for nucleophilic attack and reduction, leading to the formation of various important derivatives. The electrophilic nature of the carbonyl carbon, induced by the electronegative oxygen atom, makes it susceptible to attack by a wide array of nucleophiles. wikipedia.orgmsu.edu

The reduction of the ketone functionality in 3-amino-4-phenylbutan-2-one (B10852684) hydrochloride yields the corresponding amino alcohol, 3-amino-4-phenylbutan-2-ol. This transformation is a fundamental reaction in organic synthesis, often accomplished using metal hydride reagents. wikipedia.org The choice of reducing agent can influence the stereoselectivity of the reaction, which is a critical consideration in the synthesis of chiral molecules. wikipedia.org

Commonly employed reducing agents for converting ketones to secondary alcohols include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). tcichemicals.com These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to give the alcohol. Due to the presence of a chiral center at the C3 position, the reduction of the prochiral ketone at C2 can lead to the formation of diastereomeric alcohol products. The stereochemical outcome is dependent on the reaction conditions and the specific reagent used.

Table 1: Common Reagents for Ketone Reduction

| Reagent | Typical Solvent(s) | Key Characteristics |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | Powerful reducing agent; reduces a wide range of carbonyls. |

| Borane (BH₃) | THF | Can be used in conjunction with chiral catalysts for enantioselective reductions. |

Derivatives of the resulting amino alcohol, such as 1,3-diamino-4-phenylbutan-2-ol, are significant structural motifs in medicinal chemistry, notably in the development of therapeutic agents. nih.govunica.it

The carbonyl carbon of 3-amino-4-phenylbutan-2-one is electrophilic and readily undergoes nucleophilic addition reactions. wikipedia.orglibretexts.org In these reactions, a nucleophile attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral intermediate. youtube.com Subsequent protonation yields the addition product. youtube.com

A variety of nucleophiles can be employed, leading to a diverse range of products. For example:

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) add an alkyl or aryl group to the carbonyl carbon, producing tertiary alcohols after acidic workup.

Cyanide: The addition of a cyanide ion (from sources like HCN or NaCN) results in the formation of a cyanohydrin, which contains both a hydroxyl and a nitrile group attached to the same carbon. libretexts.org

These reactions expand the carbon skeleton and introduce new functional groups, further highlighting the synthetic utility of the parent α-amino ketone.

Reactions of the Amino Group

The primary amino group in 3-amino-4-phenylbutan-2-one hydrochloride is nucleophilic and can participate in a variety of reactions, including derivatization and condensation.

The primary amine can be readily derivatized through reactions such as N-acylation. This process involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the HCl byproduct. The product of this reaction is an N-acyl derivative, specifically an amide. researchgate.net N-acylation is a common strategy in peptide synthesis and for installing protecting groups on the nitrogen atom. researchgate.net Various activating agents can be used to facilitate the coupling between a carboxylic acid and the amine to form the amide bond. researchgate.net

Table 2: Examples of Amine Derivatization Reactions

| Reaction Type | Reagent(s) | Functional Group Formed |

|---|---|---|

| N-Acylation | Acyl chloride (RCOCl), Base | Amide |

| N-Acylation | Acid anhydride ((RCO)₂O) | Amide |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | Sulfonamide |

The amino group of 3-amino-4-phenylbutan-2-one can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. researchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The formation of imines is a reversible process. msu.edu Similarly, reaction with a secondary amine would yield an enamine. msu.edulibretexts.org These condensation reactions are fundamental in the synthesis of various heterocyclic compounds and are important in bio-organic chemistry. nih.govresearchgate.net

Halogenation and Other Functional Group Interconversions

The presence of the ketone allows for reactions at the adjacent carbon atoms (the α-carbons). α-Halogenation is a characteristic reaction of ketones that can proceed under either acidic or basic conditions. chemistrysteps.com

Under acidic conditions, the ketone tautomerizes to its enol form. This enol then acts as a nucleophile, attacking an electrophilic halogen (e.g., Br₂, Cl₂). pearson.com This process typically results in the substitution of a single α-hydrogen with a halogen atom. chemistrysteps.compearson.com For an unsymmetrical ketone like 3-amino-4-phenylbutan-2-one, halogenation under acidic conditions would likely occur at the more substituted α-carbon (C3), though steric hindrance could play a role.

Under basic conditions, a base removes an α-proton to form an enolate ion. chemistrysteps.com The enolate is a potent nucleophile that reacts with the halogen. chemistrysteps.com This process can be difficult to stop at mono-halogenation, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, often leading to polyhalogenation. chemistrysteps.com

The resulting α-halo ketones are valuable synthetic intermediates themselves, capable of undergoing further transformations such as nucleophilic substitution and elimination reactions. fiveable.mewikipedia.org Other functional group interconversions can also be achieved, such as converting sulfonate esters to halides through reactions like the Finkelstein Reaction. vanderbilt.edu

Analytical and Spectroscopic Characterization Techniques in 3 Amino 4 Phenylbutan 2 One Hydrochloride Research

Chromatographic Separations and Purity Assessment

Chromatographic techniques are indispensable for separating 3-Amino-4-phenylbutan-2-one (B10852684) hydrochloride from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds like 3-Amino-4-phenylbutan-2-one hydrochloride. The method separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. For compounds with similar structures, such as isomers or reaction byproducts, HPLC provides the necessary resolution for accurate quantification.

While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methodologies for structurally related compounds offer insights into potential analytical approaches. For instance, the analysis of a related compound, 3-amino-1-phenylbutane, utilizes reversed-phase HPLC. A typical setup would likely involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with trifluoroacetic acid) and an organic solvent like acetonitrile, run in a gradient mode to ensure the effective elution of all components. Detection is commonly achieved using a UV detector at a wavelength where the phenyl group exhibits strong absorbance.

Hypothetical HPLC Parameters for this compound Analysis:

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This hyphenated technique is not only used for purity assessment but also for the identification of impurities by providing molecular weight information. Following separation by the LC system, the eluent is introduced into the mass spectrometer, where molecules are ionized and their mass-to-charge ratio (m/z) is determined.

For this compound, LC-MS analysis would be instrumental in confirming the molecular weight of the main peak and identifying the mass of any co-eluting impurities. Electrospray ionization (ESI) in positive ion mode would be a suitable ionization technique, as the amino group is readily protonated. The expected [M+H]⁺ ion for the free base (C₁₀H₁₃NO) would be approximately 164.1070 m/z.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. UPLC is particularly advantageous for resolving complex mixtures and for high-throughput purity screening of chemical libraries. A UPLC method for this compound would offer a more rapid and sensitive assessment of its purity profile.

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are vital for the unambiguous identification and structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are crucial for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the methine proton adjacent to the amino and keto groups, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons. The amino group protons would likely appear as a broad singlet.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.

Predicted ¹H NMR Chemical Shifts for 3-Amino-4-phenylbutan-2-one: (Note: These are estimations and actual values may vary.)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl (CH₃) | ~2.1 | Singlet |

| Methylene (CH₂) | ~2.8-3.2 | Multiplet |

| Methine (CH) | ~3.5-4.0 | Multiplet |

| Aromatic (C₆H₅) | ~7.2-7.4 | Multiplet |

| Amine (NH₂) | Broad singlet | |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the carbonyl group (C=O) of the ketone, the N-H bonds of the amino group, and the C-H and C=C bonds of the phenyl group. The hydrochloride salt form may influence the position and appearance of the N-H stretching bands.

Characteristic IR Absorption Bands for this compound:

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch (amine salt) | ~2400-3200 (broad) |

| C-H stretch (aromatic) | ~3000-3100 |

| C-H stretch (aliphatic) | ~2850-3000 |

| C=O stretch (ketone) | ~1715 |

| N-H bend (amine) | ~1500-1650 |

| C=C stretch (aromatic) | ~1450-1600 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of this compound. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a molecule's elemental composition. nih.govresearchgate.net This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. nih.gov

In the analysis of 3-Amino-4-phenylbutan-2-one, HRMS can confirm the molecular formula of the protonated molecule ([M+H]⁺), C₁₀H₁₄NO⁺. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further corroborate the proposed structure. nih.gov For β-amino ketones, characteristic fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the bond next to the amino group. libretexts.orgmiamioh.edu

Key fragmentation patterns for 3-Amino-4-phenylbutan-2-one would be expected to include:

Benzylic cleavage: Loss of the benzyl radical (•CH₂C₆H₅) or formation of the tropylium (B1234903) cation (C₇H₇⁺) at m/z 91 is a common fragmentation for compounds containing a benzyl group.

α-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of an acylium ion. For instance, cleavage between C2 and C3 would yield a C₈H₁₀N⁺ fragment (m/z 120.08) and a neutral acetyl radical.

Cleavage adjacent to the amine: Fragmentation can also occur at the C3-C4 bond, leading to other characteristic ions.

The high mass accuracy of HRMS ensures that each observed fragment ion can be assigned a confident elemental formula, providing a detailed fingerprint of the molecule. researchgate.net

Table 1: Theoretical HRMS Fragmentation Data for Protonated 3-Amino-4-phenylbutan-2-one

| Fragment Description | Theoretical m/z | Elemental Composition |

| Protonated Parent Molecule | 178.1070 | C₁₀H₁₄NO⁺ |

| Loss of ammonia (B1221849) (NH₃) | 161.0804 | C₁₀H₁₁O⁺ |

| Acylium ion from C2-C3 cleavage | 120.0808 | C₈H₁₀N⁺ |

| Tropylium ion | 91.0542 | C₇H₇⁺ |

| Acylium ion from C1-C2 cleavage | 72.0444 | C₃H₆NO⁺ |

Note: This table is based on theoretical fragmentation patterns for the protonated molecule [M+H]⁺ and may not represent all experimentally observed fragments.

Advanced Structural Characterization

While HRMS can confirm the elemental composition and connectivity of a molecule, advanced techniques are required to determine its precise three-dimensional arrangement in space, including its crystal packing and absolute stereochemistry.

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline solid. This technique provides precise coordinates of each atom in the crystal lattice, revealing detailed information about bond lengths, bond angles, and torsional angles. Although a crystal structure for this compound is not publicly available, analysis of closely related compounds, such as Phenibut hydrochloride (β-phenyl-γ-aminobutyric acid HCl), provides valuable insight into the likely structural features. researchgate.net

The phenyl ring's orientation relative to the rest of the molecule is also a key structural feature determined by X-ray crystallography. In related structures, π-stacking interactions between phenyl rings of adjacent molecules can contribute to the stability of the crystal lattice, although this is not always observed. mdpi.com

Table 2: Illustrative Crystallographic Data for a Related Compound (Phenibut HCl)

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.23 |

| b (Å) | 14.11 |

| c (Å) | 7.65 |

| β (°) | 103.2 |

| Volume (ų) | 1181 |

| Z (molecules/unit cell) | 4 |

Source: Data is for the closely related analog Phenibut HCl and serves as an example of typical crystallographic parameters. researchgate.netcaymanchem.comglpbio.com

3-Amino-4-phenylbutan-2-one possesses a chiral center at the C3 carbon, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). Chiroptical spectroscopy techniques, particularly Circular Dichroism (CD), are powerful non-destructive methods for investigating the stereochemistry of chiral molecules in solution. nih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum plots this differential absorption versus wavelength, and the resulting positive or negative peaks are known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the molecule's three-dimensional structure and absolute configuration. nih.gov

For 3-Amino-4-phenylbutan-2-one, the primary chromophore responsible for CD signals in the near-UV region (around 280-320 nm) is the carbonyl group (C=O). The n→π* electronic transition of the ketone is inherently sensitive to the asymmetric environment created by the adjacent chiral center. The sign of the Cotton effect for this transition can often be predicted by empirical rules, such as the octant rule for ketones, which relates the spatial arrangement of substituents around the carbonyl group to the observed CD signal.

Additionally, the phenyl ring is a chromophore that gives rise to transitions in the 200-270 nm region. The coupling between the electronic transitions of the phenyl ring and the carbonyl group can result in complex CD spectra that provide a unique fingerprint for each enantiomer. While specific experimental CD data for this compound is not available in the literature, the technique remains a critical tool for confirming the enantiomeric purity and assigning the absolute configuration of this and related chiral β-amino ketones. researchgate.net

Computational Chemistry and Molecular Modeling of 3 Amino 4 Phenylbutan 2 One Hydrochloride

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of molecules. For 3-Amino-4-phenylbutan-2-one (B10852684) hydrochloride, these calculations can predict its optimized molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its chemical behavior.

The optimized geometry reveals the most stable three-dimensional arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. The distribution of electron density can be analyzed through methods like Mulliken population analysis, which assigns partial charges to each atom. This information is crucial for identifying electrophilic and nucleophilic sites within the molecule, thereby predicting its reactivity in chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components in describing chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For drug molecules, the energies of HOMO and LUMO can influence stabilizing interactions and binding with biological receptors. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Phenylbutanone Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Note: These values are illustrative for a similar chemical structure and are not experimental data for 3-Amino-4-phenylbutan-2-one hydrochloride.

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its conformational preferences. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

A potential energy surface (PES) scan is a computational technique used to explore the energy landscape of a molecule as a function of its geometry, such as bond lengths, bond angles, or, most commonly for conformational analysis, dihedral angles. mdpi.com By systematically rotating specific bonds and calculating the energy at each step, a profile of the molecule's energy as a function of its conformation is generated. This allows for the identification of low-energy, stable conformations and higher-energy transition states. researchgate.net For this compound, the key rotatable bonds would be around the chiral center and the bond connecting the phenyl group to the butane (B89635) chain. The resulting energy landscape, often visualized as a Ramachandran-like plot for dihedral angles, is critical for understanding how the molecule might adapt its shape to fit into a receptor's active site. researchgate.net

Table 2: Example of Relative Energies of Conformers for a Phenylbutanone Analog

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 60° (gauche) | 0.0 |

| 2 | 180° (anti) | 1.2 |

| 3 | -60° (gauche) | 0.2 |

Note: This data is hypothetical and serves to illustrate the concept of conformational analysis.

Molecular Docking and Ligand-Receptor Interaction Studies (for derivatives/pharmacophore applications)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is extensively used in drug discovery to understand how a ligand, such as a derivative of 3-Amino-4-phenylbutan-2-one, might interact with a biological target, typically a protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding energy. mdpi.com

From the docking results, a pharmacophore model can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. dovepress.com This model serves as a template for designing new molecules with potentially improved affinity and selectivity for the target receptor. nih.gov For derivatives of 3-Amino-4-phenylbutan-2-one, understanding their interaction with specific receptors can guide the synthesis of new compounds with desired pharmacological profiles. nih.govmdpi.com

Table 3: Illustrative Docking Results for a Ligand in a Receptor Active Site

| Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Phenylbutanone Derivative | Carbonic Anhydrase II | -7.5 | Thr199, Gln92 |

| Phenylbutanone Derivative | GABAA Receptor | -8.2 | Tyr157, Phe200 |

Note: This table presents hypothetical docking results to exemplify the output of such studies.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. mdpi.com The Hirshfeld surface is constructed based on the electron distribution of a molecule in a crystal, partitioning the crystal space into regions where the electron density of a given molecule dominates. mdpi.com

By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds, while blue regions represent longer contacts. mdpi.com

Table 4: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 25.5 |

| C···H / H···C | 15.2 |

| Cl···H / H···Cl | 10.3 |

| Other | 4.0 |

Note: This data is illustrative and represents typical contributions for an organic hydrochloride salt.

Prediction of Spectroscopic Properties

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for interpreting experimental data.

DFT calculations can predict the 1H and 13C NMR chemical shifts of a molecule. nih.gov The accuracy of these predictions has significantly improved, often reaching a level comparable to experimental measurements, especially when considering conformational averaging and solvent effects. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, the chemical shifts can be determined relative to a standard reference.

Similarly, the vibrational frequencies and intensities of a molecule can be calculated, generating a theoretical IR spectrum. researchgate.net The calculated frequencies often require scaling to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups within the molecule. For this compound, predicted NMR and IR spectra would be instrumental in confirming its structure and understanding its vibrational characteristics.

Table 5: Illustrative Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm, -CH-NH3+) | 4.1 | 4.0 |

| 13C NMR (ppm, C=O) | 205.0 | 208.0 |

| IR Frequency (cm-1, C=O stretch) | 1725 | 1715 |

Note: These are hypothetical values to demonstrate the comparison between predicted and experimental spectroscopic data.

Role of 3 Amino 4 Phenylbutan 2 One Hydrochloride As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Chiral Amines and β-Amino Alcohols

The α-amino ketone structure of 3-amino-4-phenylbutan-2-one (B10852684) makes it an ideal precursor for the synthesis of vicinal amino alcohols (β-amino alcohols), which are critical chiral building blocks in the pharmaceutical industry. frontiersin.org The primary synthetic transformation involves the stereoselective reduction of the ketone functional group.

Detailed Research Findings: The conversion of β-amino ketones to 1,3-amino alcohols can be achieved with a high degree of stereocontrol. nih.gov The choice of reducing agent and the nature of the protecting group on the nitrogen atom can dictate whether the syn or anti diastereomer is formed. For instance, reduction with samarium(II) iodide has been shown to produce different stereoisomers depending on the N-protecting group. nih.gov

Enzymatic methods also offer a green and highly selective alternative. Ketone reductases (KREDs) can asymmetrically reduce the carbonyl group to a hydroxyl group, while enzymes like amine dehydrogenases (AmDHs) can be used in the synthesis of chiral amino alcohols from corresponding hydroxy ketones. frontiersin.orgnih.gov While many methods focus on synthesizing amino alcohols from hydroxy ketones, the reduction of α-amino ketones is a direct and efficient pathway. nih.gov

Common chemical reducing agents are also effective for this transformation. Reagents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄), often in combination with activating agents, are widely used for the reduction of ketones and other carbonyl compounds to alcohols. orgsyn.orgstackexchange.com These methods provide reliable routes to the corresponding 3-amino-4-phenylbutan-2-ol.

| Method | Reagent/Catalyst | Key Features | Reference |

|---|---|---|---|

| Directed Chemical Reduction | Samarium(II) iodide (SmI₂) | Provides high diastereoselectivity (syn or anti) based on the N-protecting group. | nih.gov |

| General Chemical Reduction | LiAlH₄ or NaBH₄ | Standard, effective methods for ketone reduction. | orgsyn.orgstackexchange.com |

| Enzymatic Reduction | Ketone Reductases (KREDs) | Offers high enantioselectivity and operates under mild, environmentally friendly conditions. | nih.gov |

Scaffold for Complex Molecular Architectures

The bifunctional nature of 3-amino-4-phenylbutan-2-one hydrochloride, containing both an amine and a ketone, allows it to serve as a scaffold for the construction of various heterocyclic systems. These ring structures are foundational to many areas of chemistry, including materials science and medicinal chemistry.

Detailed Research Findings: One significant application is in the synthesis of piperidone rings. Through intramolecular cyclization, derivatives of 3-amino-4-phenyl-2-piperidone have been synthesized. nih.gov This process creates a conformationally restricted molecular architecture that can be valuable in drug design.

Furthermore, the α-amino ketone motif is a key component in Hantzsch-type thiazole synthesis. For example, the related compound 3-chloro-4-phenylbutan-2-one (B14708161) reacts with thiourea (B124793) to form a 2-aminothiazolium salt. orgsyn.org This suggests a direct synthetic pathway where 3-amino-4-phenylbutan-2-one could react with a suitable thiocarbonyl donor to construct a substituted thiazole ring, a privileged scaffold in medicinal chemistry. The compound can also serve as a building block in multi-component reactions to generate complex structures like substituted pyridin-2(1H)-ones. nih.gov

Application in the Synthesis of Pharmacophore Structures and Biologically Active Compounds (emphasizing synthetic pathway)

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. The structure of this compound is an excellent starting point for building molecules containing key pharmacophoric elements.

Detailed Research Findings: A critical application lies in the synthesis of HIV protease inhibitors. nih.gov The synthetic pathway begins with the reduction of the ketone in 3-amino-4-phenylbutan-2-one to its corresponding β-amino alcohol, 3-amino-4-phenylbutan-2-ol. This amino alcohol is a precursor to the hydroxyethylamine isostere, a core structural unit in many potent HIV protease inhibitors, including Saquinavir. nih.gov This isostere mimics the transition state of peptide bond hydrolysis by the protease enzyme, leading to effective inhibition.

Another direct application is in the development of renin inhibitors. The 3-amino-4-phenyl-2-piperidone scaffold, created via intramolecular cyclization of a derivative of the title compound, has been incorporated into molecules designed to inhibit renin, an enzyme involved in regulating blood pressure. nih.gov In one study, an inhibitor containing this piperidone structure showed an IC₅₀ value of 21 nM, demonstrating its utility as a pharmacophore for enzyme inhibition. nih.gov

Development of Chemical Probes and Ligands

Chemical probes and ligands are molecules designed to bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors. They are indispensable tools for studying biological processes and for drug discovery. The 3-amino-4-phenylbutan-2-one scaffold provides a framework that can be systematically modified to develop such targeted molecules.

Detailed Research Findings: The core structure, and the heterocyclic systems derived from it, can be elaborated to explore structure-activity relationships (SAR). For example, derivatives of 3-amino-2-thioxothiazolidin-4-one have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov Similarly, pyridone-based derivatives have been developed as agonists for the cannabinoid receptor type 2 (CB2R), which is a target for treating pain and inflammation. mdpi.com

The phenyl-amino-alkyl motif is also found in ligands for other neurological targets. For instance, 1-phenyl-3-aminotetralins have been synthesized as selective ligands for a novel sigma-like receptor, demonstrating that this structural class can be adapted to probe specific receptor functions in the central nervous system. nih.gov The versatility of 3-amino-4-phenylbutan-2-one allows for the generation of diverse libraries of compounds that can be screened to identify novel and selective chemical probes and ligands for a wide range of biological targets.

Future Perspectives and Emerging Research Directions

Novel Synthetic Strategies for 3-Amino-4-phenylbutan-2-one (B10852684) Hydrochloride

The development of efficient and stereoselective synthetic routes to 3-Amino-4-phenylbutan-2-one hydrochloride is a primary focus of ongoing research. While classical methods like the Mannich reaction and amination of α-haloketones are established, novel strategies are being explored to improve yield, selectivity, and environmental footprint.

A plausible and efficient route to this compound involves the amination of an α-haloketone precursor, specifically 3-chloro-4-phenylbutan-2-one (B14708161). This precursor can be synthesized from readily available starting materials. The subsequent introduction of the amino group can be achieved through several established methods for converting alkyl halides to primary amines. Two such promising methods are the Delépine reaction and the Gabriel synthesis. scribd.comnrochemistry.com

The Delépine reaction offers a pathway to primary amines from reactive alkyl halides, such as α-halo-ketones, by reaction with hexamethylenetetramine followed by acidic hydrolysis. scribd.comorganic-chemistry.orgwikipedia.org This method is advantageous due to its selectivity for primary amine formation and the use of readily accessible reagents. wikipedia.org

Alternatively, the Gabriel synthesis provides a robust method for transforming primary alkyl halides into primary amines using potassium phthalimide (B116566). nrochemistry.com This two-step process, involving the alkylation of phthalimide and subsequent hydrolysis (often with hydrazine), is well-suited for substrates like α-halo ketones. nrochemistry.comyoutube.com

Below is a comparative table of these potential synthetic methods.

| Method | Reagents | Key Features |

| Delépine Reaction | Hexamethylenetetramine, Ethanolic HCl | Works well for reactive halides like α-halo-ketones; selective for primary amines. scribd.com |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine hydrate | Transforms primary alkyl halides to primary amines; avoids overalkylation. nrochemistry.com |

Expanding Derivatization Chemistry

The core structure of this compound offers multiple points for chemical modification, allowing for the creation of diverse libraries of derivatives with potentially enhanced biological activities. The primary amine and the ketone carbonyl group are the main handles for derivatization.

Future research will likely focus on:

N-alkylation and N-acylation: Introducing various alkyl and acyl groups to the amino function can significantly impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.

Reductive amination: The ketone can be reacted with primary or secondary amines to form imines, which can then be reduced to generate more complex secondary or tertiary amines.

Modifications of the phenyl ring: Introducing substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule, influencing its interaction with biological targets.

Synthesis of heterocyclic analogs: The aminoketone backbone can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in many drug molecules.

Advanced Computational Applications

Computational chemistry is becoming an indispensable tool in modern drug discovery and development. For this compound and its derivatives, computational studies can provide valuable insights into their properties and interactions.

Emerging computational applications include:

Molecular Docking and Virtual Screening: These techniques can be used to predict the binding affinity and mode of interaction of 3-Amino-4-phenylbutan-2-one derivatives with specific biological targets, such as enzymes or receptors. This allows for the rapid screening of large virtual libraries to identify promising candidates for further experimental investigation.

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to study the electronic structure, reactivity, and spectroscopic properties of the molecule. This can aid in understanding reaction mechanisms and predicting the outcomes of synthetic transformations.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how these molecules behave in a biological environment, such as in the presence of a protein or a cell membrane. This can reveal important information about their conformational flexibility and binding kinetics.

A study on β-aminoketone analogues highlights the use of computational methods to understand the structure-activity relationships of these compounds.

Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals. For the production of this compound, future research will aim to develop more sustainable and environmentally friendly processes.

Key areas of focus in green chemistry include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste and improve atom economy. This includes the use of biocatalysts (enzymes) or metal catalysts.

Energy Efficiency: Developing reactions that can be carried out at lower temperatures and pressures to reduce energy consumption.

Waste Reduction: Designing synthetic routes that minimize the formation of byproducts and facilitate the recycling of reagents and catalysts.

Recent progress in the chemistry of β-aminoketones has highlighted several green synthetic approaches, such as performing Mannich reactions in water. nrochemistry.com The development of metal-free synthetic methods, such as the reductive hydroamination of ynones, also represents a significant step towards more sustainable processes.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Atom Economy | Utilizing catalytic methods to minimize waste. |

| Safer Solvents and Auxiliaries | Exploring aqueous reaction media or solvent-free conditions. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

| Use of Renewable Feedstocks | Investigating biocatalytic routes using enzymes. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-4-phenylbutan-2-one hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of phenylacetonitrile derivatives with amino alcohols followed by HCl salt formation. Key parameters include:

- Catalyst Selection : Use of triethylamine or similar bases to facilitate imine formation (common in analogous syntheses) .

- Temperature Control : Maintain reflux conditions (e.g., in acetonitrile or THF) to ensure intermediate stability .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR in DMSO-d6 to resolve amine and ketone protons. The aromatic region (δ 7.2–7.5 ppm) and methylene groups (δ 2.8–3.2 ppm) are diagnostic .

- HPLC-MS : Reverse-phase C18 column with 0.1% formic acid in water/acetonitrile gradient. Expected [M+H]<sup>+</sup> at m/z 208.1 (free base) .

- FT-IR : Confirm HCl salt formation via N–H<sup>+</sup> stretch (~2500 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) be utilized to study the metabolic fate of this compound?

- Methodological Answer :

- Synthesis of Deuterated Derivatives : Replace labile protons (e.g., amine groups) with deuterium using D2O exchange or deuterated reagents (e.g., CD3OD) under acidic conditions .

- Metabolic Tracing : Administer deuterated compound in vitro (hepatocyte models) and analyze metabolites via LC-HRMS. Monitor deuterium retention to identify metabolic hotspots .

- Data Contradiction : Discrepancies in metabolic stability may arise from enzyme variability; use pooled human liver microsomes to standardize assays .

Q. What experimental designs are recommended to resolve contradictions in the compound’s receptor binding affinity across different assays?

- Methodological Answer :

- Orthogonal Assays : Compare radioligand binding (e.g., <sup>3</sup>H-labeled competitors) with functional assays (cAMP or calcium flux) in cell lines expressing target receptors .

- Buffer Optimization : Test pH (6.5–7.5) and ion strength (K<sup>+</sup>/Na<sup>+</sup> balance) to account for assay-specific interference .

- Negative Controls : Include structurally similar but inactive analogs (e.g., 4-phenylbutan-2-one) to validate specificity .

Q. How to evaluate the compound’s stability under physiological conditions, and what degradation products are formed?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to:

- Acidic/alkaline conditions (0.1M HCl/NaOH at 37°C for 24 hrs).

- Oxidative stress (3% H2O2).

- Photolytic stress (ICH Q1B guidelines) .

- Analytical Monitoring : Use UPLC-PDA to track degradation kinetics and HRMS to identify products (e.g., hydrolyzed ketone or deaminated derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.